molecular formula C17H14ClNO2 B5414475 1-(4-chlorobenzoyl)-4-phenyl-2-pyrrolidinone

1-(4-chlorobenzoyl)-4-phenyl-2-pyrrolidinone

Cat. No. B5414475
M. Wt: 299.7 g/mol
InChI Key: CIUNXYBZKHLZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-4-phenyl-2-pyrrolidinone (4'-chloropropiophenone, 4'-Cl-PPP) is a psychoactive substance that belongs to the class of cathinones. It is a synthetic stimulant drug that has been used for research purposes due to its ability to induce euphoria, increased energy, and alertness. The chemical structure of 4'-Cl-PPP is similar to other stimulant drugs such as amphetamines and cocaine, which makes it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 4'-Cl-PPP involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in their extracellular concentrations. This results in the stimulation of the reward pathway in the brain, leading to feelings of euphoria and increased motivation. The drug also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Cl-PPP are similar to other stimulant drugs. It increases the release of dopamine and norepinephrine, leading to increased energy, alertness, and euphoria. It also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature. Prolonged use of 4'-Cl-PPP can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-Cl-PPP in lab experiments is its ability to induce euphoria and increased energy, which can be useful in studying the reward pathway in the brain. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has a high potential for abuse and can lead to addiction. It is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4'-Cl-PPP. One area of interest is the development of drugs that target dopamine transporters, which could be useful in the treatment of addiction and other psychiatric disorders. Another area of interest is the study of the long-term effects of 4'-Cl-PPP on the brain and behavior, as well as its potential for neurotoxicity. Additionally, research on the synthesis of novel cathinone derivatives could lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of 4'-Cl-PPP involves the condensation of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4'-Cl-PPP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine release, which are neurotransmitters that play a role in reward, motivation, and attention. Studies have also demonstrated that 4'-Cl-PPP has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the development of drugs that target dopamine transporters.

properties

IUPAC Name

1-(4-chlorobenzoyl)-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-15-8-6-13(7-9-15)17(21)19-11-14(10-16(19)20)12-4-2-1-3-5-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUNXYBZKHLZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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